In oncology drug discovery, maintaining target engagement fidelity is critical. Sunitinib free base (CAS 557795-19-4) addresses this by providing precise multi-kinase inhibition unattainable with substitutes.
Sunitinib free base is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor primarily utilized in oncology and angiogenesis research. As an indolinone derivative, it competitively blocks the ATP-binding sites of several critical kinases, most notably VEGFR1-3, PDGFR-α/β, KIT, FLT3, and RET [1]. In procurement contexts, the free base form (CAS 557795-19-4) is typically selected for in vitro high-throughput screening, custom salt formulation, and baseline benchmarking in drug discovery, distinguishing it from its clinical malate salt counterpart which is optimized for aqueous in vivo delivery . Its broad yet specific multi-kinase inhibition profile makes it an indispensable reference standard for evaluating next-generation anti-angiogenic and targeted therapies.
Substituting Sunitinib with other multi-kinase inhibitors like Sorafenib or Imatinib fundamentally alters the assay's target engagement profile. While Sorafenib is a common clinical comparator, it lacks Sunitinib's extreme low-nanomolar potency against PDGFR-β, meaning substitution will fail to replicate precise pericyte and vascular modeling . Furthermore, substituting with earlier-generation inhibitors like Imatinib is ineffective in models harboring specific KIT ATP-binding pocket mutations (e.g., T670I), where Sunitinib is explicitly required to overcome resistance [1]. Finally, substituting the free base (CAS 557795-19-4) with the malate salt (CAS 341031-54-7) without adjusting for solvent compatibility will derail formulation studies; the free base is highly soluble in DMSO for in vitro libraries, whereas the malate salt is engineered for aqueous buffer solubility.
When modeling angiogenesis, the choice between Sunitinib and Sorafenib hinges on PDGFR-β inhibition. Sunitinib demonstrates an IC50 of 2 nM against PDGFR-β, whereas Sorafenib requires 57 nM to achieve the same inhibition, despite both compounds showing comparable potency against VEGFR-2 (80 nM vs 90 nM, respectively).
| Evidence Dimension | PDGFR-β IC50 (Kinase Inhibition) |
| Target Compound Data | Sunitinib: 2 nM |
| Comparator Or Baseline | Sorafenib: 57 nM |
| Quantified Difference | 28.5-fold higher potency for Sunitinib |
| Conditions | Cell-free biochemical kinase assay |
Buyers developing dual VEGFR/PDGFR inhibition assays must procure Sunitinib to ensure near-complete PDGFR-β blockade at low nanomolar concentrations without off-target toxicity.
In gastrointestinal stromal tumor (GIST) models, Imatinib is the standard baseline but fails against secondary gatekeeper mutations. In assays utilizing the T670I double-mutant KIT protein, Imatinib acts as a weak inhibitor (IC50 ~ 1 μM or higher), whereas Sunitinib successfully binds the unactivated conformation and effectively inhibits autoactivation at physiological ATP concentrations [1].
| Evidence Dimension | Inhibition of mutant KIT (e.g., T670I / Exon 9) |
| Target Compound Data | Sunitinib: Potent inhibition of autoactivation |
| Comparator Or Baseline | Imatinib: Weak/Inactive (IC50 ≥ 1000-5000 nM) |
| Quantified Difference | Restoration of target engagement in resistant mutants |
| Conditions | In vitro mutagenesis and cell proliferation screens |
Laboratories modeling secondary TKI resistance must select Sunitinib as the active positive control for ATP-binding pocket KIT mutations.
The physical form of Sunitinib dictates its laboratory utility. Sunitinib free base (CAS 557795-19-4) achieves high solubility in DMSO (up to 40 mg/mL), making it ideal for stock solutions in high-throughput screening. Conversely, Sunitinib malate (CAS 341031-54-7) is formulated to achieve >25 mg/mL solubility in aqueous environments across a pH range of 1.2 to 6.8.
| Evidence Dimension | Maximum Solubility and Solvent Requirement |
| Target Compound Data | Free Base: ~40 mg/mL in DMSO |
| Comparator Or Baseline | Malate Salt: >25 mg/mL in aqueous buffer (pH 1.2-6.8) |
| Quantified Difference | Organic solvent reliance (Free Base) vs Aqueous compatibility (Malate) |
| Conditions | Standard laboratory formulation preparation at room temperature |
Procurement of the free base is optimal for DMSO-based in vitro assays and custom salt synthesis, whereas the malate salt is strictly required for direct aqueous in vivo dosing.
Due to its high solubility in DMSO (40 mg/mL), the Sunitinib free base is the preferred form for inclusion in automated HTS libraries. It serves as a highly reliable, multi-targeted baseline inhibitor for evaluating novel anti-angiogenic compounds against VEGFR2 and PDGFR-β in cell-free biochemical assays.
Sunitinib is the mandatory positive control for researchers investigating secondary resistance mechanisms in gastrointestinal stromal tumors. Because it effectively binds the unactivated conformation of Imatinib-resistant KIT mutants (such as T670I and V654A), it is essential for validating next-generation kinase inhibitors in these specific mutant cell lines [1].
For industrial formulators and pharmaceutical scientists looking to bypass existing patents or improve pharmacokinetic delivery profiles, procuring the Sunitinib free base (CAS 557795-19-4) is the necessary first step. It acts as the primary API starting material for synthesizing novel salts (e.g., maleate, acetate, mesylate) or co-crystals, which cannot be achieved using the pre-formulated malate salt .
Health Hazard